Ethyl hydrogen carbonate

描述

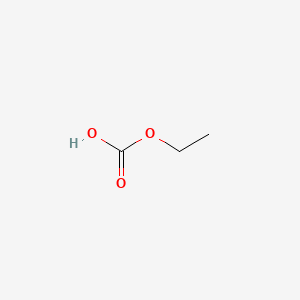

Structure

3D Structure

属性

IUPAC Name |

ethyl hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2-6-3(4)5/h2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDGTJPVBWZJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315694 | |

| Record name | Monoethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Monoethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13932-53-1 | |

| Record name | Monoethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13932-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoethyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013932531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOETHYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/491NNW41F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-61 °C | |

| Record name | Monoethyl carbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Methodologies for the Synthesis and Formation of Ethyl Hydrogen Carbonate

Direct Synthetic Routes to Ethyl Hydrogen Carbonate

Direct synthesis involves reactions where this compound is the intended product. These routes primarily include carbonylation reactions and pathways using carbonic acid precursors.

Carbonylation introduces a carbonyl group into a substrate. In this context, it involves the reaction of ethanol (B145695) with a source of carbon monoxide.

The vapor-phase carbonylation of ethanol is a recognized method for producing valuable chemicals, and the catalysts employed are crucial for reaction efficiency and product selectivity. rsc.orgjocpr.com While often aimed at producing propionic acid, the underlying chemistry involves the interaction of ethanol and carbon monoxide, which can lead to carbonate species. researchgate.net Various metal-based catalysts have been investigated for this purpose.

Rhodium-based Catalysts: Homogeneous rhodium complex catalysts, promoted by hydroiodic acid and lithium iodide, have demonstrated activity in the carbonylation of ethanol. researchgate.net Studies using rhodium-X zeolite catalysts have also been conducted, highlighting the influence of the alkyl iodide promoter concentration on reaction selectivity. rsc.org

Nickel-based Catalysts: Nickel-based catalysts are often used due to their lower cost and respectable catalytic performance. rsc.org Research has explored the use of different active carbon carriers for nickel catalysts, finding that carriers with a high number of mesopores and oxygen-containing functional groups can enhance catalytic activity. jocpr.com The introduction of iron to create a Ni-Fe alloy supported on active carbon has been shown to improve metal particle dispersibility and inhibit sintering, leading to better catalytic performance. rsc.org

Copper-based Catalysts: Oxidative carbonylation, which uses carbon monoxide and an oxidizer, is an alternative route. wikipedia.org This method can be used for preparing carbonic acid esters by reacting an alcohol with carbon monoxide and oxygen in the presence of a metal salt catalyst from Groups IB, IIB, or VIII of the periodic table. google.com Salts of monovalent copper are particularly preferred for achieving high yields and selectivities. google.com

Interactive Table: Catalytic Systems for Ethanol Carbonylation

| Catalyst System | Support/Promoter | Phase | Key Findings | Reference |

|---|---|---|---|---|

| Rhodium Complex | Hydroiodic acid, Ethyl iodide, Lithium iodide | Homogeneous | Active at low water content for producing propionic acid. | researchgate.net |

| Rhodium-X Zeolite | Alkyl iodide | Heterogeneous | Selectivity for carbonylation is dependent on promoter concentration. | rsc.org |

| Ni/C | Wood charcoal | Heterogeneous | Achieved 67.62% ethanol conversion and 65.48% combined product selectivity. | jocpr.com |

| Ni-Fe Alloy | Active Carbon (AC) | Heterogeneous | Ni-Fe alloy formation improves metal dispersion and catalytic performance over monometallic Ni catalysts. | rsc.org |

This compound can be formed from the direct reaction of ethanol and carbon dioxide, particularly under pressure and often facilitated by a base. ontosight.ai This approach circumvents the need for transition metal catalysts. One method involves the reaction of ethanol with carbon dioxide and a base like sodium hydroxide (B78521) under pressure. ontosight.ai Similarly, sodium ethyl carbonate can be synthesized by bubbling carbon dioxide gas through ethanol in which sodium hydroxide has been dissolved. acs.org Studies have also provided strong evidence for the in-situ formation of alkylcarbonic acids, including this compound, from the simple mixing of alcohols and carbon dioxide in supercritical fluids or swollen liquids. acs.org

Esterification, the reaction between an acid and an alcohol, and transesterification, the exchange of the alcohol group of an ester, are fundamental routes to this compound. olabs.edu.inccspublishing.org.cn

The direct esterification of carbonic acid with ethanol is thermodynamically challenging. wikipedia.org However, a significant breakthrough has been the isolation of pure, solid this compound from ethanolic solutions of potassium bicarbonate. nih.gov In this process, stirring potassium bicarbonate in absolute ethanol at a slightly elevated temperature (321 K) leads to the formation of the desired product, which can then be isolated. nih.gov This demonstrates a direct route from a common carbonic acid salt.

Transesterification is a widely practiced and promising method for synthesizing asymmetric carbonates like ethyl methyl carbonate, and by extension, for reactions involving this compound precursors. ccspublishing.org.cnchemicalbook.com The process typically involves reacting a dialkyl carbonate, such as dimethyl carbonate (DMC), with ethanol. mdpi.com This reaction can be catalyzed by various homogeneous and heterogeneous catalysts, often basic in nature. ccspublishing.org.cnacs.org

Interactive Table: Catalysts for Transesterification involving Ethanol

| Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| MgO/HZSM-5 | Dimethyl carbonate (DMC) and Ethanol | Achieved 99.4% ethanol conversion and 98.1% selectivity to ethyl methyl carbonate in a reactive distillation column. | chemicalbook.com |

| Calcined Ca-Al Hydrotalcite | Dimethyl carbonate (DMC) and Diethyl carbonate (DEC) | The preparation method affects surface area and alkali density, influencing catalytic activity. A 50.6% yield of EMC was obtained. | acs.org |

Carbonylation Reactions Involving Ethanol and Related Substrates

Indirect and In-Situ Formation Mechanisms of this compound

Beyond direct synthesis, this compound often appears as a non-isolable, transient species in various reaction systems.

The existence of this compound as a short-lived intermediate is crucial in understanding the mechanisms of several chemical processes.

In Carbonate Ester Reactions: During the oxidation of diethyl carbonate, the fuel is primarily consumed through a molecular elimination reaction that forms ethylene (B1197577) and this compound. osti.gov The this compound intermediate then rapidly undergoes a further elimination to yield ethanol and carbon dioxide. osti.gov Similarly, the acid-catalyzed hydrolysis of certain carbonate esters is believed to proceed through the formation of an alkyl hydrogen carbonate intermediate, which then undergoes a fast unimolecular acyl-oxygen fission. nih.gov

In CO2 Capture and Utilization: In processes designed to capture and hydrogenate carbon dioxide, this compound plays a key role. When CO2 is captured in an ethanol-water solution containing an amine or ammonia, the formation of ethyl carbonate ions has been identified via 13C NMR. nih.govresearchgate.net These ethyl carbonate ions, rather than carbamate (B1207046), are considered the active species responsible for the superior efficiency of the subsequent hydrogenation to formate. nih.govresearchgate.net The presence of ammonium (B1175870) ions appears to promote the formation of these reactive ethyl carbonate intermediates. researchgate.net

In Biochemical and Electrochemical Systems: Evidence suggests the plausible transient formation of quinoid intermediates in biological systems that can react with nucleophiles. rsc.org In electrochemical studies, the formation of a related hemiester, 2-mercapto ethyl carbonate, has been demonstrated at an electrode-solution interface when a modified electrode is exposed to dissolved CO2 and bicarbonate. mdpi.com This serves as a model for the formation of this compound itself. mdpi.com

Electrochemical Synthesis Methodologies

Electrochemical methods offer a promising avenue for the synthesis of organic carbonates, including this compound, by utilizing electricity to drive chemical reactions. These methods can often be performed under mild conditions and can offer high selectivity.

One plausible electrochemical route to this compound is the carboxylation of ethanol or ethoxide ions. In this process, an electric current is used to facilitate the reaction between an ethanol-derived species and carbon dioxide. A proposed mechanism involves the deprotonation of an alcohol at the cathode to form an alkoxide, which then acts as a nucleophile to attack a CO2 molecule, forming the corresponding alkyl carbonate. nih.govbeilstein-journals.org

The electrochemical synthesis of organic carbonates can be achieved by electrolyzing a liquid medium containing a non-fluoride halide-containing electrolyte and an alcohol. google.com For instance, the electrolysis of a mixture of ethylene glycol and methanol (B129727) has been shown to produce both dimethyl carbonate and ethylene carbonate. google.com This suggests that the electrochemical co-reaction of ethanol and carbon dioxide could similarly yield this compound.

The formation of a related compound, 2-mercapto-ethyl carbonate, has been demonstrated at the interface of a modified gold electrode. mdpi.com This was achieved by the reaction of a self-assembled monolayer of 2-mercaptoethanol (B42355) with dissolved carbon dioxide in equilibrium with bicarbonate. mdpi.com This study provides electrochemical evidence for the formation of carbonic acid hemiesters, a class of compounds to which this compound belongs. mdpi.com

Research into the electrochemical activation of CO2 has also shown the synthesis of ethyl carbanilate from aniline (B41778) and CO2, followed by alkylation with ethyl iodide. researchgate.net This demonstrates the feasibility of forming ethyl-containing carbonate derivatives through electrochemical means. While direct reports on the dedicated electrochemical synthesis of this compound are limited, the principles established in the synthesis of other organic carbonates strongly support its potential formation through similar electrochemical carboxylation reactions. chinesechemsoc.orgrsc.org

Table 1: Examples of Electrochemical Synthesis of Related Organic Carbonates

| Reactants | Products | Electrode Materials | Key Observations |

| Ethylene glycol, Methanol, NH4Br | Dimethyl carbonate, Ethylene carbonate | Not specified | Demonstrated formation of multiple carbonate species. google.com |

| Diarylmethanol, CO2 | Diarylacetic acids | Pt cathode, Mg anode | Involves the formation of a carbonate ion intermediate. nih.govbeilstein-journals.org |

| Aniline, CO2, Ethyl iodide | Ethyl carbanilate | Not specified | Synthesis of an ethyl-containing carbamate via CO2 activation. researchgate.net |

| 2-Mercaptoethanol, CO2/Bicarbonate | 2-Mercapto-ethyl carbonate | Gold electrode | Direct observation of a carbonic acid hemiester formation. mdpi.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are highly relevant to the synthesis of this compound, promoting more sustainable and environmentally friendly production methods.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. um-palembang.ac.id An ideal atom-economical reaction would incorporate all reactant atoms into the product, generating no waste.

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a classic example of a 100% atom-economical reaction. scispace.com While this compound is a linear monoester, its formation from ethanol and carbon dioxide would also be a highly atom-economical process. However, the direct synthesis of dialkyl carbonates from alcohols and CO2 is often challenging.

One approach to improve atom economy in carbonate synthesis is through the direct condensation of an alcohol with a dialkyl carbonate, such as diethyl carbonate, to produce unsymmetrical organic carbonates. researchgate.net This method, catalyzed by a reusable Mg-La mixed oxide, offers an efficient and solvent-free route with excellent yields. researchgate.net Although this example produces a different final product, the underlying principle of maximizing atom incorporation is applicable to the design of syntheses for this compound.

The use of environmentally benign catalysts is a cornerstone of green chemistry. nih.gov These catalysts are typically non-toxic, recyclable, and can operate under mild reaction conditions. For the synthesis of carbonates, a variety of catalytic systems have been explored.

Organocatalysts, such as 1,3-dimethylimidazolium (B1194174) iodide, have been shown to be effective for the synthesis of cyclic carbonates from epoxides and CO2 under moderate conditions. mdpi.com These catalysts are metal-free and can be highly efficient. mdpi.com Another approach involves the use of bifunctional metalloporphyrin catalysts, which have demonstrated high activity in the coupling of epoxides with CO2. researchgate.net

For reactions involving alcohols, solid acid catalysts like metal oxides, zeolites, and clays (B1170129) offer a green alternative to traditional homogeneous acid catalysts. nih.gov For instance, the synthesis of diethyl carbonate from urea (B33335) and ethanol can be catalyzed by composite metal oxides containing elements like zinc, magnesium, and cerium. google.com Sodium hydrogen carbonate (NaHCO3) has also been employed as an inexpensive and readily available catalyst for certain one-pot, multi-component reactions under solvent-free conditions. proquest.com

Table 2: Examples of Environmentally Benign Catalysts in Carbonate Synthesis

| Catalyst Type | Reactants | Product | Key Features |

| Organocatalyst (1,3-dimethylimidazolium iodide) | Epoxides, CO2 | Cyclic Carbonates | Metal-free, moderate reaction conditions. mdpi.com |

| Mg-La mixed oxide | Alcohol, Diethyl carbonate | Unsymmetrical organic carbonates | Reusable, solvent-free, high yield. researchgate.net |

| Composite metal oxides (e.g., ZnxYyOz) | Urea, Ethanol | Diethyl carbonate | High catalyst activity and stability. google.com |

| Sodium Hydrogen Carbonate (NaHCO3) | Phthalhydrazide, Aldehyde, Malononitrile | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Inexpensive, solvent-free conditions. proquest.com |

The elimination of volatile organic solvents is a key goal of green chemistry to reduce pollution and health hazards. nih.gov Solvent-free reactions and the use of alternative reaction media like supercritical fluids are attractive strategies.

Solvent-free synthesis has been successfully applied to the formation of various organic compounds, including aryl ethyl carbonates, using magnesium perchlorate (B79767) as a promoter. researchgate.net Similarly, the use of a polymer-supported scandium triflate catalyst has enabled the solvent-free synthesis of para-menthane-3,8-diol ester derivatives. beilstein-journals.org These examples highlight the potential for developing solvent-free methods for this compound synthesis.

Supercritical fluids, particularly supercritical carbon dioxide (scCO2), offer a unique reaction environment that can enhance reaction rates and selectivity. scispace.com While scCO2 can act as both a reactant and a solvent, supercritical ethanol has also been investigated as a reaction medium. rhhz.net A notable example is the catalyst-free synthesis of diethyl carbonate from ethyl carbamate in supercritical ethanol. rhhz.net This process benefits from the unique properties of the supercritical state, which facilitates the reaction without the need for an external catalyst. rhhz.net The use of supercritical fluids for extractions and reactions is a growing area of green chemistry with potential applications in carbonate synthesis. supercriticalfluids.comresearchgate.net

Reaction Mechanisms and Reactivity Profiles of Ethyl Hydrogen Carbonate

Hydrolytic and Thermal Decomposition Pathways of Ethyl Hydrogen Carbonate

This compound is known to be an unstable compound, readily breaking down through both hydrolytic and thermal routes. Its decomposition products are typically ethanol (B145695) and carbon dioxide.

Kinetic Studies of Decomposition Processes

The primary decomposition pathways and their characteristics are summarized below:

| Pathway | Reactants | Intermediate | Products | Conditions | Mechanism Type |

| Thermal Decomposition | Diethyl Carbonate | This compound | Ethylene (B1197577), Ethanol, Carbon Dioxide | High Temperature (900-1500 K) researchgate.netasme.org | Unimolecular Retro-Ene Elimination researchgate.net |

| Hydrolytic Decomposition | This compound, Water | - | Ethanol, Carbon Dioxide | Aqueous Solution mdpi.com | pH-dependent hydrolysis mdpi.comnih.gov |

This table is interactive. Users can sort and filter the data to explore the decomposition pathways of this compound under different conditions.

Studies on the alkaline hydrolysis of ethyl carbonate have been conducted to determine reaction kinetics. acs.org The rate constants for hydrolysis are significantly influenced by pH, with distinct rate constants for hydrogen ion-catalyzed (kH), spontaneous (ko), and hydroxide (B78521) ion-catalyzed (kOH) reactions. nih.govresearchgate.net

Elucidation of Molecular Decomposition Mechanisms

The mechanisms of this compound decomposition are distinct for thermal and hydrolytic pathways.

Thermal Decomposition: At elevated temperatures, the unimolecular decomposition of this compound is understood to proceed via a concerted six-center retro-ene elimination reaction. researchgate.net This mechanism is analogous to the pyrolysis of other alkyl esters, such as ethyl propionate. rsc.org In this pathway, a cyclic transition state is formed, leading to the simultaneous cleavage of the C-O bond and a C-H bond from the ethyl group, resulting in the formation of ethanol and carbon dioxide. Studies on the film boiling of diethyl carbonate confirm that below approximately 1100 K, the primary products are ethylene, carbon dioxide, and ethanol, consistent with a first-order unimolecular decomposition process. asme.org

Hydrolytic Decomposition: In aqueous solutions, this compound is inherently unstable and readily decomposes into ethanol and carbon dioxide. mdpi.com The mechanism is sensitive to pH. The compound is the protonated form of the monoethyl carbonate anion (MEC) and has a pKa estimated to be below 4, indicating it is a relatively strong acid that decomposes quickly in acidic aqueous media. mdpi.com The hydrolysis can be catalyzed by both acid and base. nih.gov

Influence of Environmental Factors on Stability

The stability of this compound is highly dependent on environmental factors, particularly pH and temperature.

pH: The compound's stability is markedly influenced by the pH of the aqueous medium. mdpi.com It is particularly unstable in acidic solutions due to its low pKa. mdpi.com Experimental studies using self-assembled monolayers have demonstrated that the formation and decomposition of the corresponding monoalkyl carbonate can be controlled by pH. An increase in pH can accelerate its formation from bicarbonate and an alcohol, while the addition of ions like Ba²⁺, which precipitate carbonate, can shift the equilibrium and cause the rapid decomposition of the formed hemiester. mdpi.com This pH-dependent stability is a critical factor in systems where it appears, such as in biological systems or dissolution testing for pharmaceuticals using hydrogen carbonate buffers. nih.govresearchgate.net

Temperature: As evidenced by thermal decomposition studies, temperature is a critical factor. Significant decomposition occurs at temperatures above 900 K. researchgate.net Even at lower temperatures, the compound is considered thermally labile. Recent research has reported the surprising isolation of solid carbonic acid monoethyl ester, which could be sublimed without decomposition, suggesting a higher stability in the absence of a solvent or other reactants. rsc.org

Chemical Environment: The presence of other chemical species can influence stability. For instance, in lithium-ion battery electrolytes, residual lithium compounds on the cathode can react with solvents like diethyl carbonate, potentially forming this compound as an intermediate that subsequently decomposes to generate gas, affecting battery safety and performance.

Carbonylation and Decarboxylation Chemistry Involving this compound

This compound and its conjugate base, ethyl carbonate, are key players in reactions involving the uptake and release of carbon dioxide, acting as transient carriers or sources of a carbonyl group.

Mechanistic Investigations of CO2 Release and Uptake

This compound is a central intermediate in various CO2 capture and utilization (CCU) strategies. Its formation represents the "capture" step, where CO2 reacts with an alcohol, and its decomposition represents the "release" step.

Mechanistic studies show that in the presence of a base (like an amine or amidine) and ethanol, CO2 is captured to form an ethyl carbonate salt. nih.govresearchgate.net For example, research on light-swing CO2 capture systems has shown that an azobenzene-guanidine derivative in ethanol captures atmospheric CO2 to form an ionic salt composed of the protonated guanidine (B92328) and the ethyl carbonate anion. nih.gov The release of CO2 is then triggered by photoirradiation, which causes a conformational change in the guanidine derivative, disrupting the interactions holding the ethyl carbonate and leading to its decomposition back into ethanol and CO2.

Similarly, in hydrogenation reactions, ethyl carbonate ions, formed from CO2 and ethanol, have been identified as the activated form of CO2 that can be subsequently hydrogenated to formate. nih.govresearchgate.net This highlights its role as a reactive intermediate that facilitates the transformation of captured CO2 into value-added chemicals.

Role as a Carbon Dioxide Equivalent or Carbonyl Source

Beyond CO2 transport, this compound can function as a carbon dioxide equivalent or a source for carbonylation and ethoxycarbonylation reactions. Because it is formed from CO2 and an alcohol, its subsequent reactions effectively introduce a CO2-derived moiety into a target molecule.

While direct examples involving this compound are specific, the general mechanism is well-established for analogous carbonic acid hemiesters. In the carboxylation of glycerol (B35011) with CO2, for example, the reaction is proposed to proceed through the formation of hydrogen carbonate intermediates by the attack of CO2 on the alcohol groups of glycerol.

Furthermore, diethyl carbonate, which exists in equilibrium with this compound, is a known reagent for ethoxycarbonylation, carbonylation, and ethylation reactions with various organic compounds containing active hydrogen groups, such as alcohols, phenols, and amines. google.com This reactivity underscores the potential of its precursor, this compound, to act as a transient carbonyl source in organic synthesis.

Nucleophilic and Electrophilic Reactivity of the this compound Moiety

The reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon and the potential for the molecule to act as a nucleophile under certain conditions. The electron-withdrawing nature of the two oxygen atoms flanking the carbonyl group renders the carbon atom susceptible to nucleophilic attack. Conversely, the presence of lone pairs on the oxygen atoms allows for potential interaction with strong electrophiles.

The carbonyl carbon of the carbonate group is an electrophilic center and readily reacts with nucleophiles. This reactivity is a general feature of carbonate esters. makingmolecules.com The rate and outcome of the reaction are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Common nucleophilic reactions involving carbonate esters include:

Hydrolysis: In the presence of water, particularly under basic conditions, this compound can undergo hydrolysis. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. A study on the alkaline hydrolysis of potassium ethyl carbonate provides kinetic data for this type of transformation. acs.org

Transesterification: Alcohols can react with this compound in a transesterification reaction, leading to the formation of a new carbonate ester and ethanol. This type of reaction is common for carbonates like ethylene carbonate, which can be transesterified with methanol (B129727) to produce dimethyl carbonate. wikipedia.org

Aminolysis: Amines can react with this compound, where the amine acts as the nucleophile, leading to the formation of carbamates.

The table below summarizes the expected reactivity of this compound with various nucleophiles, based on the general reactivity of carbonate esters.

| Nucleophile | Product Type | General Reactivity |

| Hydroxide (OH⁻) | Carboxylate + Ethanol | Hydrolysis |

| Alkoxide (RO⁻) | Dialkyl Carbonate | Transesterification |

| Amine (RNH₂) | Carbamate (B1207046) | Aminolysis |

| Grignard Reagent (RMgX) | Tertiary Alcohol | Addition |

This table is based on the general reactivity of carbonate esters and provides expected outcomes for reactions with this compound.

While the primary reactivity of the carbonate group is electrophilic at the carbonyl carbon, the oxygen atoms possess lone pairs of electrons and can, in principle, act as nucleophilic centers, reacting with strong electrophiles. However, the resonance delocalization of these lone pairs with the carbonyl group diminishes their nucleophilicity.

Protonation of one of the oxygen atoms can occur in the presence of a strong acid. This would activate the carbonate group towards nucleophilic attack by increasing the electrophilicity of the carbonyl carbon.

Radical and Redox Chemistry of this compound

The radical chemistry of organic carbonates is relevant in contexts such as atmospheric chemistry and the degradation of electrolytes in lithium-ion batteries. researchgate.netuniv-lille.fr While specific studies on this compound are limited, the reactivity can be inferred from related compounds like ethyl methyl carbonate (EMC) and diethyl carbonate (DEC). univ-lille.frresearchgate.net

The initiation of radical reactions often involves the abstraction of a hydrogen atom from the ethyl group by a radical species, such as a hydroxyl radical (•OH) or a chlorine atom (Cl•). researchgate.net The presence of the carbonate group influences the stability of the resulting radical.

Research on the oxidation of bicarbonate (HCO₃⁻), a related species, has shown the formation of the carbonate radical anion (CO₃•⁻). osti.govnih.gov This suggests that under specific oxidative conditions, the carbonate moiety of this compound could also participate in redox reactions. The oxidation of ethyl xanthate, a thiocarbonate analogue, by hydrogen peroxide also proceeds through radical intermediates. rsc.org

A study on the oxidation and pyrolysis of ethyl methyl carbonate (EMC) indicated that decomposition can be initiated by H-abstraction from the ethyl group. researchgate.net This suggests a similar pathway would be plausible for this compound.

Stereochemical Considerations in Reactions Involving this compound

Stereochemistry becomes a crucial aspect when this compound reacts with chiral molecules or when its reactions create a new stereocenter.

If a nucleophile attacks the prochiral carbonyl carbon of this compound, and the nucleophile or the reaction conditions are chiral, the reaction can proceed with stereoselectivity, leading to an excess of one enantiomer of the product. When a nucleophilic addition occurs at a carbonyl group, the hybridization of the carbon changes from sp² to sp³, creating a new tetrahedral center. libretexts.org The approach of the nucleophile from either the Re or Si face of the planar carbonyl group can lead to different stereoisomers. libretexts.org

In reactions where the ethyl group of this compound is modified, for instance, through a radical substitution on the methylene (B1212753) (-CH₂-) group, a new chiral center could potentially be formed if one of the hydrogen atoms is replaced by a different substituent.

While specific studies on the stereochemical outcomes of reactions involving this compound are not prevalent in the literature, the general principles of stereochemistry in nucleophilic additions and radical reactions would apply. libretexts.orgmsuniv.ac.in For example, enzyme-catalyzed reactions are known to be highly stereospecific. If an enzyme were to utilize this compound as a substrate, it would likely distinguish between the prochiral faces of the carbonyl group or the enantiotopic hydrogens of the methylene group. libretexts.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl Hydrogen Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the structure and dynamics of molecules in solution. researchgate.net For ethyl hydrogen carbonate, NMR provides unambiguous evidence of its molecular framework and can be used to observe its transformations in real-time.

Multi-Nuclear NMR Techniques for Structural Elucidation

The structural confirmation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net The primary nuclei of interest are proton (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound (CH₃CH₂OCO(OH)), the spectrum is expected to show three distinct signals: a triplet corresponding to the methyl (CH₃) protons, a quartet for the methylene (B1212753) (CH₂) protons, and a broad singlet for the acidic hydroxyl (OH) proton. The splitting patterns (triplet and quartet) arise from spin-spin coupling between the adjacent methyl and methylene groups, a key indicator of the ethyl fragment.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Three signals are expected for this compound: one for the methyl carbon, one for the methylene carbon, and one for the carbonyl carbon of the carbonate group. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield.

2D NMR Techniques : To unequivocally assign these signals and confirm the connectivity of the atoms, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. core.ac.ukbbhegdecollege.com

HSQC correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of the ¹H signals to their corresponding ¹³C signals (e.g., connecting the methyl protons to the methyl carbon).

| Nucleus | Group | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) |

| ¹H | CH₃ | ~1.3 | Triplet | ~7 Hz |

| ¹H | CH₂ | ~4.2 | Quartet | ~7 Hz |

| ¹H | OH | Variable, broad | Singlet | N/A |

| ¹³C | CH₃ | ~14 | N/A | N/A |

| ¹³C | CH₂ | ~65 | N/A | N/A |

| ¹³C | C=O | ~150 | N/A | N/A |

| Predicted NMR data for this compound based on typical values for similar functional groups. |

Real-Time NMR Monitoring of Reaction Dynamics

NMR spectroscopy is not limited to static structural analysis; it is also a powerful tool for monitoring chemical reactions as they occur. rsc.orgmpg.de This is particularly valuable for studying unstable species like this compound. Methodologies such as flow NMR and rapid-injection NMR allow for the real-time observation of reaction kinetics and the detection of transient intermediates. nih.govresearchgate.netyoutube.com

In a typical application, the formation of this compound from precursors could be monitored by placing the reaction vessel within or connected to an NMR spectrometer. By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. For example, monitoring the characteristic quartet of the methylene protons at ~4.2 ppm would allow for the tracking of the concentration of this compound over time, providing valuable data on reaction rates and mechanisms. nih.gov

Infrared (IR) and Raman Spectroscopic Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and analyzing molecular structure, making them indispensable for the characterization of this compound. researchgate.net

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational frequencies of its constituent bonds. A study involving the preparation of solid this compound via the protonation of potassium ethyl carbonate at cryogenic temperatures allowed for its characterization by IR spectroscopy. rsc.org The key functional groups—the ethyl group (C-H), the carbonyl group (C=O), and the hydroxyl group (O-H)—give rise to distinct and identifiable peaks.

Key vibrational modes for this compound include:

O-H Stretch : A broad and strong absorption band in the high-frequency region of the IR spectrum (typically 3500-3200 cm⁻¹) is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch : Bands in the 3000-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the methyl and methylene groups.

C=O Stretch : A very strong and sharp absorption band around 1750-1700 cm⁻¹ is the most prominent feature in the spectrum, unequivocally identifying the carbonyl group of the carbonate.

C-O Stretch : Strong bands in the 1300-1000 cm⁻¹ region are assigned to the C-O stretching vibrations of the ester and acid functionalities.

Bending Vibrations : The region below 1500 cm⁻¹ contains various bending (scissoring, wagging, twisting) modes for the C-H and O-H groups. nih.gov

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch | -OH | 3500-3200 | Strong, Broad |

| C-H Stretch | -CH₃, -CH₂ | 3000-2850 | Medium-Strong |

| C=O Stretch | Carbonyl | 1750-1700 | Very Strong |

| C-O Stretch | Ester/Acid | 1300-1000 | Strong |

| O-H Bend | -OH | 1440-1395 | Medium, Broad |

| C-H Bend | -CH₃, -CH₂ | 1470-1370 | Medium |

| Vibrational mode assignments for this compound based on experimental data and known correlations. rsc.org |

In-Situ Spectroscopic Analysis of Formation and Transformation

In-situ vibrational spectroscopy allows for the analysis of chemical species directly in the reaction medium without the need for sample extraction. rsc.org Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly well-suited for monitoring reactions in solution.

The formation of this compound, for instance, in an aqueous or alcoholic solution, can be followed by immersing an ATR probe into the reaction mixture. The appearance and growth of the characteristic carbonyl peak (around 1750 cm⁻¹) would signal the formation of the compound. acs.org Similarly, its subsequent transformation, such as hydrolysis back to ethanol (B145695) and bicarbonate, could be monitored by the decay of this peak and the growth of bands associated with the bicarbonate ion (around 1635 cm⁻¹ and 1340 cm⁻¹). rsc.orgresearchgate.net This real-time data is critical for understanding the stability and reactivity of this compound under various conditions.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. wikipedia.org

Upon introduction into a mass spectrometer and ionization (e.g., via electron impact), the this compound molecule forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound (104.07 g/mol ). This energetically unstable molecular ion readily undergoes fragmentation. chemguide.co.ukwhitman.edu

The fragmentation pattern provides a molecular fingerprint. For this compound, key fragmentation pathways are expected to involve the cleavage of bonds adjacent to the oxygen and carbonyl groups, as these can lead to the formation of stable fragment ions. libretexts.orglibretexts.org

Expected fragmentation includes:

Loss of an ethoxy radical (•OCH₂CH₃) : This would result in a fragment ion with m/z 59, corresponding to [HOCO]⁺.

Loss of a hydroxyl radical (•OH) : This cleavage would produce a fragment ion with m/z 87, corresponding to [CH₃CH₂OCO]⁺.

Loss of CO₂ : Decarboxylation could lead to a fragment ion corresponding to the protonated ethanol molecule at m/z 47.

Formation of an ethyl cation : Cleavage of the C-O bond can produce the ethyl cation [CH₃CH₂]⁺ at m/z 29.

The relative abundance of these fragments helps to piece together the original molecular structure. The most stable fragment often produces the tallest peak in the spectrum, known as the base peak.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 104 | [CH₃CH₂OCO(OH)]⁺• | (Molecular Ion) |

| 87 | [CH₃CH₂OCO]⁺ | •OH |

| 59 | [HOCO]⁺ | •OCH₂CH₃ |

| 47 | [CH₃CH₂OH₂]⁺ | CO₂ |

| 29 | [CH₃CH₂]⁺ | •OCO(OH) |

| Predicted mass spectrometry fragmentation data for this compound. |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of the elemental composition of unknown compounds through the precise measurement of their mass-to-charge ratio (m/z). For this compound, the theoretical exact mass of the neutral molecule is 90.03169 u.

The power of HRMS lies in its ability to resolve minute mass differences between ions of the same nominal mass but different elemental compositions. This capability is crucial for confirming the molecular formula of transient species like this compound in complex reaction mixtures.

Table 1: Theoretical Exact Masses of this compound and Potential Isobars

| Molecular Formula | Compound Name | Theoretical Exact Mass (u) |

|---|---|---|

| C₃H₆O₃ | This compound | 90.03169 |

| C₄H₁₀O₂ | 1,2-Dimethoxyethane | 90.06808 |

This table is interactive. Users can sort the data by clicking on the column headers.

Fragmentation Pathways and Isotopic Labeling Studies

Common fragmentation pathways for esters in electron ionization (EI) mass spectrometry include α-cleavage and McLafferty rearrangement. For this compound, key fragmentation could involve the loss of the ethoxy group (•OCH₂CH₃) or the carboxyl group (•COOH).

Predicted Fragmentation of this compound:

Loss of an ethoxy radical: [CH₃CH₂OCO(OH)]⁺• → [HOCO]⁺ + •OCH₂CH₃ (m/z 45)

Loss of a hydroxyl radical: [CH₃CH₂OCO(OH)]⁺• → [CH₃CH₂OCO]⁺ + •OH (m/z 73)

Loss of carbon dioxide: [CH₃CH₂OCO(OH)]⁺• → [CH₃CH₂OH]⁺• + CO₂ (m/z 46)

Isotopic labeling is a powerful technique to confirm these proposed fragmentation pathways. By substituting specific atoms with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), the movement of these labeled atoms during fragmentation can be traced, providing definitive evidence for the bond cleavage and rearrangement processes. For instance, labeling the ethyl group with deuterium would allow for the unambiguous identification of fragments containing this moiety.

Chromatographic Separation and Detection Methodologies

Chromatography is indispensable for the separation of individual components from complex mixtures, a crucial step before their identification and quantification by a detector.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound is known to be a reactive intermediate, its analysis by GC could be feasible under carefully controlled conditions, likely involving derivatization to enhance its stability and volatility.

The selection of the GC column is critical for achieving good separation. A mid-polarity column, such as one with a 35% diphenyl/65% dimethyl polysiloxane stationary phase, has been shown to be effective for the separation of related carbonate compounds like ethylene (B1197577) carbonate and ethyl methyl carbonate cromlab-instruments.es. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.

Table 2: Typical GC Conditions for the Analysis of Related Carbonate Compounds

| Parameter | Condition |

|---|---|

| Column | 35% Diphenyl / 65% Dimethyl Polysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min) to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table is interactive. Users can modify the values to see how they might affect the separation.

When coupled with a mass spectrometer (GC-MS), GC provides a powerful tool for the separation and identification of volatile compounds. The mass spectrometer can provide mass spectra of the individual components as they elute from the GC column, allowing for their positive identification.

Liquid chromatography is a versatile technique that can be applied to a wider range of compounds than GC, including those that are non-volatile or thermally labile. For the analysis of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable approach.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the partitioning of the analytes between the two phases. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter that affects retention.

An ion-moderated partition HPLC method has been successfully developed for the separation of various organic carbonates unl.edu. This method utilizes an ion exclusion column with an aqueous mobile phase, such as dilute sulfuric acid unl.edu.

Table 3: Exemplary LC Conditions for the Separation of Organic Carbonates

| Parameter | Condition |

|---|---|

| Column | Ion Exclusion Column |

| Mobile Phase | 5 mM Sulfuric Acid |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 25-55 °C |

| Detector | Refractive Index (RI) or Mass Spectrometer (MS) |

This table is interactive. Users can adjust the parameters to explore their impact on the chromatographic separation.

Coupling LC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of complex mixtures. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile molecules like this compound.

X-ray Diffraction (XRD) and Crystallographic Analysis Techniques

X-ray diffraction (XRD) is the premier technique for determining the three-dimensional atomic structure of crystalline solids. While obtaining a single crystal of the unstable this compound for XRD analysis presents a significant challenge, crystallographic data from a related salt, morpholine-4-carboxamidinium ethyl carbonate, provides valuable insights into the geometry of the ethyl carbonate anion.

Although a crystal structure for pure this compound has not been reported, the study of the closely related ethylene carbonate reveals a monoclinic crystal system semanticscholar.org.

Other Advanced Analytical Techniques

Electrochemical techniques can provide information about the redox properties of molecules. While specific electrochemical studies on this compound are scarce, research on related carbonate electrolytes, such as ethylene carbonate, in lithium-ion batteries is extensive. The electrochemical reduction of these carbonates plays a crucial role in the formation of the solid electrolyte interphase (SEI) on the anode of these batteries.

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Studies on the thermal decomposition of diethyl carbonate have identified this compound as a key, albeit unstable, intermediate kaust.edu.saresearchgate.net. These studies indicate that this compound rapidly decomposes at elevated temperatures. TGA and DSC could be employed to study the decomposition kinetics and thermodynamics of this compound if it can be isolated or generated in situ under controlled conditions.

Theoretical and Computational Investigations of Ethyl Hydrogen Carbonate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and energetic properties of molecules. These methods have been applied to ethyl hydrogen carbonate and related organic carbonates to elucidate their behavior at a molecular level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. While specific DFT studies focused solely on isolated this compound are not extensively detailed in the available research, this methodology is commonly applied to study related carbonate compounds used in applications such as lithium-ion battery electrolytes. researchgate.net For instance, DFT calculations have been used to investigate the oxidation-induced decomposition of ethylene (B1197577) carbonate (EC), a structurally similar cyclic carbonate. rsc.orgresearchgate.net These studies often explore reaction energetics, decomposition pathways, and interactions with other molecules or surfaces, providing a framework for how DFT could be applied to understand the electronic structure and reactivity of this compound. researchgate.netrsc.org

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, have been directly applied to study this compound. Researchers have performed ab initio calculations to understand the conformational landscape and vibrational properties of the molecule. rsc.org

One study utilized second-order Møller–Plesset perturbation theory (MP2) to investigate six different conformers of this compound. rsc.org These calculations were crucial for obtaining reference frequencies to interpret measured infrared spectra and to determine the zero-point energies for the various conformational isomers. rsc.org Such calculations are essential for accurately predicting molecular stability and properties. rsc.org Furthermore, high-level ab initio methods like CCSD(T) have been used to compute reaction rate coefficients for reactions involving species structurally related to this compound, highlighting the power of these methods in chemical kinetics. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While extensive molecular dynamics (MD) simulations specifically for this compound are not widely documented, computational methods have been instrumental in its conformational analysis. The flexibility of the ethyl group and the hydroxyl group allows the molecule to exist in several different spatial arrangements, or conformations.

Table 1: Conformational Properties of this compound This table is interactive. Click on the headers to sort the data.

| Property | Computational Finding | Method | Reference |

|---|---|---|---|

| Number of Conformers Studied | Six | Ab initio (MP2) | rsc.org |

| Conformational State | Experiences isomerism in the gas phase | Ab initio calculations and IR spectroscopy | rsc.org |

| Ethyl Group Dynamics | Achieves thermodynamically favored conformation | Computational Analysis | rsc.org |

| Hydroxyl Group Dynamics | Does not achieve thermodynamically favored conformation on the same timescale | Computational Analysis | rsc.org |

Reaction Pathway Elucidation and Transition State Analysis

Understanding the reaction pathways of this compound is key to predicting its stability and reactivity. Computational methods are used to map these pathways and analyze the transition states involved in its formation and decomposition.

While experimental methods for synthesizing this compound have been described, for example, from ethanolic solutions of potassium bicarbonate, detailed computational mapping of these specific synthetic routes is not extensively covered in the available literature. rsc.org Generally, computational chemistry can be used to model reaction mechanisms, calculate activation energies, and predict the feasibility of different synthetic pathways. For related compounds like diethyl carbonate, various non-phosgene synthesis routes have been explored, including the alcoholysis of urea (B33335), which could serve as a model for future computational studies on this compound synthesis. rsc.org

Contrary to the general belief that monoesters of carbonic acid are unstable and readily decompose into alcohol and carbon dioxide, studies have shown that this compound is surprisingly stable under certain conditions. rsc.org It has been isolated as a pure solid and can be sublimed in the gas phase without decomposition. rsc.org

However, it is also known to be a reactive intermediate in other chemical processes. For instance, during the thermal decomposition of diethyl carbonate (DEC) at high temperatures (900 - 1200 K), this compound is formed as an intermediate that undergoes rapid subsequent decomposition. researchgate.net Ab initio and master equation calculations have been employed to analyze this process and determine the pressure- and temperature-dependent rate coefficients for the reactions involved. researchgate.net This dual nature—relative stability in isolation versus transient existence as a reactive intermediate—makes computational studies essential for understanding the specific conditions that govern its decomposition pathways.

Solvation Models and Environmental Effects in Computational Studies

The chemical behavior of this compound is profoundly influenced by its surrounding environment, especially in the liquid phase. Computational solvation models are critical for capturing these interactions, which are largely driven by the molecule's polarity and capacity for hydrogen bonding. Studies on related carbonate compounds, such as diethyl carbonate (DEC), have highlighted the dramatic impact of the solvent on reaction kinetics, with isomerization rates in the liquid phase being up to two orders of magnitude faster than in the gas phase. researchgate.net Such findings underscore the necessity of accurate solvation models when studying the reactivity of this compound.

Computational solvation models are generally categorized into two main types: explicit and implicit (continuum) models.

Explicit Solvation Models: These models treat solvent molecules individually. While computationally intensive, they provide a detailed, microscopic view of solute-solvent interactions. For instance, understanding the formation of azeotropes between water and parent carbonates like DEC has been achieved by modeling discrete water-DEC clusters using Density Functional Theory (DFT). researchgate.net This approach is highly relevant for this compound, as its interactions with water molecules through hydrogen bonding are expected to be a primary factor in its well-documented instability in aqueous solutions. researchgate.net Molecular Dynamics (MD) simulations with explicit water molecules could, in principle, map the pathway of its hydrolysis into ethanol (B145695) and carbon dioxide.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. They offer a computationally efficient way to account for bulk solvent effects. However, for carbonate compounds, it has been noted that simple dielectric models may be insufficient because they can fail to capture specific short-range interactions, such as quadrupolar interactions, which can significantly affect solvation properties. researchgate.net Therefore, for accurate energy calculations of this compound in solution, a hybrid approach or highly parameterized continuum models may be necessary.

The environmental context is crucial. In the non-polar, gaseous environment of combustion, this compound exists as a fleeting intermediate. In contrast, in polar protic solvents like water or ethanol, its decomposition is rapid. vdoc.pub In the unique microenvironment of a lithium-ion battery electrolyte, it has been identified as a surface species on high-nickel cathodes, where it participates in degradation pathways. pw.edu.pl Computational models must be tailored to these specific environments to yield meaningful results.

| Model Type | Description | Applicability to this compound | Strengths | Limitations |

|---|---|---|---|---|

| Explicit (e.g., QM/MM, MD) | Individual solvent molecules are modeled. | Studying specific hydrogen bonding and hydrolysis mechanisms in aqueous environments. | High accuracy for specific interactions; provides dynamic information. | High computational cost; may require long simulation times. |

| Implicit (e.g., PCM, SMD) | Solvent is treated as a continuous dielectric medium. | Calculating bulk solvation energies and reaction profiles in various solvents. | Computationally efficient; good for screening different solvents. | May miss specific short-range interactions like hydrogen bonds or quadrupolar effects. researchgate.net |

Predictive Modeling for Novel Reactivity or Applications

Predictive computational modeling has been instrumental in defining the primary reactive role of this compound as a short-lived intermediate. The most detailed predictive models focus on its formation and subsequent decomposition during the pyrolysis and combustion of larger dialkyl carbonates.

Kinetics of Decomposition: A significant body of research exists on the thermal decomposition of diethyl carbonate (DEC), which proceeds via a two-step molecular elimination pathway. researchgate.netosti.gov

Step 1: Diethyl carbonate decomposes into this compound and ethylene. C2H5OC(O)OC2H5 → C2H5OC(O)OH + C2H4

Step 2: The intermediate, this compound, rapidly decomposes into ethanol and carbon dioxide. osti.gov C2H5OC(O)OH → C2H5OH + CO2

Computational methods, including ab initio calculations and Rice–Ramsperger–Kassel–Marcus (RRKM)/master equation analysis, have been used to calculate the pressure- and temperature-dependent rate coefficients for these reactions. researchgate.netresearchgate.netresearchgate.net These theoretical kinetics are essential inputs for building comprehensive chemical kinetic models that can simulate and predict combustion behavior, such as ignition delay times. osti.gov The modeling confirms that this compound is a key species, but its high reactivity prevents it from accumulating in significant concentrations.

Role in Li-Ion Battery Chemistry: A more novel context for the reactivity of this compound is in the field of energy storage. It has been identified as a residual compound formed on the surface of high-nickel cathodes in lithium-ion batteries. pw.edu.pl Its presence is associated with gas generation and degradation of the cathode material, which can impact battery safety and lifespan. Predictive modeling in this area could focus on the electrochemical stability of this compound and its reaction pathways with electrolyte components or the charged cathode surface. Such computational studies could help in designing strategies to mitigate these degradation mechanisms, perhaps by developing electrolyte additives that prevent its formation.

Potential in Chemical Synthesis: While less explored computationally, this compound serves as a reactive species in certain synthetic methodologies. For example, the mixed anhydride (B1165640) of this compound has been employed as an acylating reagent in the synthesis of fatty acyl-CoA and other thiol esters. uni-konstanz.de Predictive modeling, likely using DFT, could be applied to explore the scope and mechanism of these reactions, potentially leading to new synthetic applications by predicting its reactivity with a wider range of nucleophiles.

| Area | Predicted Role / Reactivity | Computational Methods Used | Significance |

|---|---|---|---|

| Combustion / Pyrolysis | Unstable intermediate in the decomposition of diethyl carbonate. researchgate.netosti.gov | Ab initio calculations, Master equation analysis (RRKM). researchgate.netresearchgate.netresearchgate.net | Essential for accurate kinetic modeling of biofuel additives and organic solvents. |

| Lithium-Ion Batteries | Degradation product on cathode surfaces leading to gas evolution. pw.edu.pl | (Potential) DFT for surface reactions, electrochemical stability calculations. | Understanding and mitigating battery degradation and safety issues. |

| Organic Synthesis | Reactive intermediate for acylation (as a mixed anhydride). uni-konstanz.de | (Potential) DFT for reaction mechanism and substrate scope analysis. | Potential for developing novel synthetic methodologies. |

Role as a Reagent or Intermediate in Organic Synthesis

This compound serves as a pivotal, reactive intermediate in several fundamental organic reactions. Its structure, featuring both an ester and a carboxylic acid group, allows it to participate in distinct chemical transformations critical to synthetic chemistry.

Decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2), is a key transformation involving ethyl carbonate structures. wikipedia.org While simple carboxylic acids decarboxylate slowly, the presence of an adjacent electron-withdrawing group can facilitate this process. wikipedia.org The decomposition of this compound into ethanol and CO2 is a classic example of a decarboxylation reaction. rsc.org

In the context of polymer synthesis, the decarboxylation of related ethyl carbonate structures has been shown to be a crucial step. For instance, during the polycondensation of long-chain aliphatic polycarbonates using diethyl carbonate as a monomer, the decomposition of ethyl carbonate end groups to form more reactive hydroxyl (-OH) groups, along with CO2 and ethylene, is a key pathway that enables the formation of high molecular weight polymers. researchgate.net

Furthermore, in the electrochemical synthesis of organic carbonates from carbon dioxide and alcohols, alkyl hydrogen carbonate species are identified as key intermediates. acs.org Spectro-electrochemical studies on the reaction between CO2 and methanol (B129727) revealed the formation of an alkyl ammonium (B1175870) monomethyl carbonate, a close analog of this compound. acs.org This intermediate is formed from the reaction of the alcohol with electrochemically generated carbon monoxide (from CO2 reduction). acs.org Though the final dialkyl carbonate product may be unstable under the reductive conditions, the formation of the monoalkyl carbonate intermediate is a critical step in the carbonylation process. acs.org

This compound is a foundational intermediate in the synthesis of other valuable organic carbonates. It is formed during the reaction of carbon dioxide with ethanol, which can then be esterified with another alcohol molecule to produce stable dialkyl carbonates, such as diethyl carbonate. rsc.org

The principle of converting one carbonate ester into another is well-established through transesterification reactions. A more nucleophilic alcohol can displace a less nucleophilic one, allowing for the synthesis of various carbonates. wikipedia.org For example, ethylene carbonate can be converted to dimethyl carbonate via transesterification with methanol. wikipedia.org This general reactivity highlights the potential of this compound, as a monoester, to be a precursor for a variety of unsymmetrical or symmetrical dialkyl carbonates through controlled reaction with different alcohols.

Contributions to Carbon Capture, Utilization, and Storage (CCUS) Technologies

Carbon Capture, Utilization, and Storage (CCUS) encompasses a suite of technologies aimed at mitigating the release of CO2 into the atmosphere. ogci.comdrpress.org this compound and related compounds play a role in the "utilization" aspect of CCUS, where captured CO2 is converted into valuable chemical products.

The chemical fixation of CO2 into value-added products is a cornerstone of CCU strategies. rsc.org this compound is a direct intermediate in the pathway to convert CO2 into useful chemicals. rsc.org The reaction of CO2 with alcohols is a fundamental step in producing dialkyl carbonates, with the corresponding monoalkyl ester, such as EHC, being the key intermediate species. rsc.org

A significant area of CO2 utilization is its reaction with epoxides to form cyclic carbonates, which are considered environmentally friendly solvents. wikipedia.orgrsc.org This process is thermodynamically favorable and represents a major industrial route for CO2 conversion. wikipedia.orgrsc.org While EHC is not a direct participant in this specific reaction, its formation chemistry (CO2 reacting with a hydroxyl group) is analogous to the initial steps of CO2 activation in many conversion cycles. The electrochemical conversion of CO2 in the presence of alcohols to form carbonates further underscores the role of monoalkyl carbonates as central intermediates in CO2 valorization pathways. acs.org

Chemical absorption is a mature technology for capturing CO2, often using amine-based solvents or potassium carbonate solutions that operate on a temperature or pressure swing for regeneration. mit.eduandritz.com While this compound itself is not typically used as a primary solvent, its close derivative, diethyl carbonate (DEC), has been investigated as a novel physical absorbent for CO2.

Research has shown that diethyl carbonate exhibits favorable properties for CO2 capture. Its performance has been compared with dimethyl carbonate (DMC), another common organic carbonate. The efficiency of a physical solvent is often related to its Henry's constant, where a lower value indicates higher CO2 solubility. Studies have demonstrated that the Henry's constants for DEC are smaller than those for DMC at the same temperature, indicating better CO2 absorption potential. researchgate.net

The study concluded that through processes like N2 gas stripping for desorption, the system cost for CO2 capture using DEC could be lower than that for DMC, making it a potentially promising absorbent. researchgate.net

Applications in Materials Science and Polymer Chemistry

Organic carbonates are integral to materials science, most notably as monomers for the synthesis of polycarbonates. wikipedia.org While this compound is not a direct monomer, its derivatives and related structures are fundamental in polymer chemistry.

As previously mentioned, diethyl carbonate is used as a monomer for certain long-chain aliphatic polycarbonates. researchgate.net The in-situ decomposition of the ethyl carbonate end-groups via decarboxylation is a critical reaction that facilitates the achievement of higher molecular weight polymers, demonstrating a direct link between the reactivity of the ethyl carbonate group and the final properties of the material. researchgate.net

Other organic carbonates, such as ethylene carbonate, are also important in polymer science. Ethylene carbonate can undergo ring-opening polymerization, though the reaction is often accompanied by decarboxylation, leading to poly(alkylene ether-carbonate) structures. researchgate.net The synthesis of various polycarbonates from CO2 and monomers like cyclohexene oxide further illustrates the importance of the carbonate functional group in creating modern materials. acs.org Additionally, in the field of sustainable construction materials, CO2 can be sequestered through mineralization in geopolymer composites, forming stable inorganic carbonates within the material's matrix. mdpi.com

Table of Mentioned Compounds

Environmental Fate and Degradation Mechanisms of Ethyl Hydrogen Carbonate

Hydrolytic Degradation in Aqueous Environments

The rate of hydrolysis of carbonate esters is influenced by factors such as temperature and pH. For analogous compounds like ethylene (B1197577) carbonate, hydrolysis is observed to be slow under neutral conditions but is accelerated by the presence of acids or alkalis. nih.gov For instance, pure ethylene carbonate is stable in water at 100°C, but the presence of salts can accelerate its hydrolysis. nih.gov Strong acids and especially alkalies cause rapid hydrolysis. nih.gov

Studies on ethylene carbonate under conditions relevant to lithium-ion battery operation have provided insights into its hydrolytic stability. The apparent activation energy for the hydrolysis of ethylene carbonate in the presence of water is approximately 99 ± 3 kJ/mol. metzger-group.comresearchgate.net This value is significantly lower than in a nearly dry electrolyte, indicating that water facilitates the degradation process. metzger-group.comresearchgate.net The presence of hydroxide (B78521) ions further catalyzes the hydrolysis, reducing the apparent activation energy to about 43 ± 5 kJ/mol. metzger-group.comresearchgate.net This suggests that in alkaline aqueous environments, the degradation of similar carbonate esters would be considerably faster.

Table 1: Apparent Activation Energies for the Hydrolysis of Ethylene Carbonate

| Condition | Apparent Activation Energy (Ea) |

|---|---|

| Base electrolyte (<20 ppm H₂O) | ≈ 153 kJ/mol |

| Presence of H₂O | ≈ 99 ± 3 kJ/mol |

Data sourced from studies on ethylene carbonate and may be used as an analogue for ethyl hydrogen carbonate. metzger-group.comresearchgate.net

The hydrolysis of carbonate esters typically results in the formation of an alcohol and carbonic acid, which is unstable and decomposes to carbon dioxide and water. In the case of ethylene carbonate, hydrolysis yields ethylene glycol. nih.govresearchgate.net By analogy, the hydrolysis of this compound is expected to produce ethanol (B145695) and carbonic acid.

The primary hydrolytic byproducts can be characterized using various analytical techniques, such as mass spectrometry, to monitor the evolution of gaseous products like carbon dioxide. metzger-group.com

Photolytic Degradation Pathways and Quantum Yield Studies

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by photons. This can be a significant environmental degradation pathway for compounds that absorb light in the solar spectrum. While specific studies on the photolytic degradation and quantum yield of this compound are not prevalent in the available literature, research on related organic compounds can provide a general understanding. For example, the photolysis of other organic compounds in surface waters is known to be an important elimination process, with half-lives varying significantly depending on light conditions. wikipedia.org The reactivity of carbonate esters under ionizing radiation has been studied to understand aging phenomena, which can induce degradation. researchgate.net

Biodegradation and Microbial Transformation Studies

Biodegradation is a crucial process in the environmental breakdown of organic chemicals, mediated by microorganisms.

The biodegradability of this compound in different environmental media, such as soil and water, has not been extensively documented. However, the potential for microbial degradation can be inferred from studies on other organic esters. The efficiency of biodegradation can be influenced by the presence of acclimated microbial populations and environmental conditions. For instance, the elimination of ethylenediaminetetraacetic acid (EDTA) in industrial wastewater treatment plants can reach about 80% through microbial action. wikipedia.org

Specific microbial species capable of degrading this compound have not been identified in the reviewed literature. However, various bacteria, fungi, and yeasts are known to biotransform a wide range of organic compounds. healthbiotechpharm.org For example, several bacterial strains, such as Agrobacterium radiobacter, have been shown to efficiently degrade EDTA. wikipedia.org The metabolic pathways for the degradation of carbonate esters would likely involve enzymatic hydrolysis as an initial step, catalyzed by esterases, to yield ethanol and bicarbonate. These products can then be readily assimilated into central metabolic pathways by a wide range of microorganisms. For example, Saccharomyces cerevisiae is a well-known yeast used in the fermentation of sugars to produce ethanol. mdpi.com

Analytical Methodologies for Environmental Monitoring of this compound

The environmental monitoring of this compound, also known as carbonic acid monoethyl ester, is critical for understanding its distribution, persistence, and impact on ecosystems. The compound's inherent instability, readily decomposing into ethanol and carbon dioxide, presents unique challenges for its detection and quantification in environmental matrices such as water and soil. rsc.org Despite these challenges, several analytical methodologies can be adapted and applied for its monitoring.

These methods primarily revolve around chromatographic and spectroscopic techniques, which offer the necessary sensitivity and selectivity to identify and quantify the compound, often at trace levels. However, it is important to note that specific validated methods for the routine environmental monitoring of this compound are not widely established, and much of the approach is based on techniques used for other related organic carbonates.

Chromatographic Methods

Chromatography is a cornerstone technique for separating and analyzing components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most promising methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of thermally labile and non-volatile compounds, making it a strong candidate for analyzing this compound. An ion-moderated partition HPLC method has been successfully developed for the separation of common organic carbonates. unl.edu This technique utilizes an ion exclusion column and an aqueous mobile phase, with detection typically performed using a refractive index detector. unl.edu While this specific method was validated for compounds like dimethyl carbonate and ethylene carbonate, its principles are applicable to this compound. unl.edu Key parameters would need optimization, including the mobile phase composition, column temperature, and flow rate, to achieve adequate separation and quantification.

Challenges: A primary challenge is the potential for degradation of this compound during analysis. Its stability is pH-dependent, with rapid decomposition observed in acidic aqueous mediums. mdpi.com Therefore, maintaining a neutral or slightly alkaline pH in the mobile phase and during sample preparation is crucial.

Gas Chromatography (GC)